4-Nitro-1H-imidazole-2-methanol
CAS No.:
Cat. No.: VC4048006
Molecular Formula: C4H5N3O3
Molecular Weight: 143.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H5N3O3 |
|---|---|
| Molecular Weight | 143.1 g/mol |
| IUPAC Name | (5-nitro-1H-imidazol-2-yl)methanol |
| Standard InChI | InChI=1S/C4H5N3O3/c8-2-3-5-1-4(6-3)7(9)10/h1,8H,2H2,(H,5,6) |
| Standard InChI Key | PHHAIRBPLMMDPO-UHFFFAOYSA-N |
| SMILES | C1=C(NC(=N1)CO)[N+](=O)[O-] |
| Canonical SMILES | C1=C(NC(=N1)CO)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
4-Nitro-1H-imidazole-2-methanol features a planar imidazole ring with a nitro (-NO₂) group at the 4-position and a hydroxymethyl (-CH₂OH) substituent at the 2-position. X-ray crystallography confirms the planarity of the imidazole ring, with hydrogen bonding between the hydroxyl group and adjacent nitrogen atoms contributing to its crystalline stability . The nitro group induces electron-withdrawing effects, polarizing the ring and enhancing reactivity toward nucleophilic substitution .
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular formula | C₄H₅N₃O₃ |
| Molecular weight | 143.10 g/mol |
| Melting point | 155–156°C |
| Density | 1.651 ± 0.06 g/cm³ |
| pKa | 7.72 ± 0.10 (predicted) |
| Crystallographic system | Monoclinic (P2₁/c) |
Synthesis and Optimization
Nucleophilic Substitution Reactions
A common synthesis route involves the reaction of 4-nitroimidazole with bromoethanol in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) at 60°C. This method achieves yields of 65–72% by favoring N1-alkylation due to steric and electronic effects . Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, enhancing efficiency without compromising yield.
Regioselective Alkylation
Recent studies demonstrate that acetonitrile as a solvent and K₂CO₃ as a base optimize regioselectivity for N1-alkylation. For example, alkylation with propargyl bromide under these conditions yields 4-nitro-1-(prop-2-yn-1-yl)-1H-imidazole-2-methanol with 40% efficiency . Comparative analysis of alkylation agents (e.g., methyl iodide, benzyl chloride) reveals that bulkier substituents reduce yields due to steric hindrance .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (30 mg/ml in DMF, 3 mg/ml in ethanol) but limited solubility in aqueous buffers (1 mg/ml in PBS) . Stability studies indicate decomposition at temperatures above 160°C, with the nitro group contributing to thermal sensitivity . Storage under dry, inert conditions at room temperature is recommended to prevent hydrolysis of the hydroxymethyl group .
Spectroscopic Characterization
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1H NMR (DMSO-d₆): δ 8.20 (s, 1H, H-5), 5.81 (s, 2H, -CH₂OH), 2.36 (s, 3H, -CH₃ in derivatives) .
-
13C NMR: Peaks at 146.6 ppm (C-NO₂) and 53.7 ppm (N-CH₂) confirm substituent positions .
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Mass Spectrometry: m/z 143.017 ([M]⁺), with fragmentation patterns dominated by NO₂⁺ (46 m/z) .
Biological Activity and Applications
Pharmaceutical Intermediates
Comparative Analysis of Analogues
Table 2: Comparison with Key Nitroimidazole Derivatives
| Compound | Molecular Formula | Key Features |
|---|---|---|
| 4-Nitro-1H-imidazole-2-methanol | C₄H₅N₃O₃ | Hydroxymethyl at C2; N1 reactivity |
| Metronidazole | C₆H₉N₃O₃ | Methyl at C2; ethanol side chain |
| 2-Methyl-4-nitroimidazole | C₄H₅N₃O₂ | Lacks hydroxymethyl; lower solubility |
| 1-Methyl-5-nitroimidazole | C₄H₅N₃O₂ | Methyl at N1; limited hydrogen bonding |
The hydroxymethyl group in 4-nitro-1H-imidazole-2-methanol enhances hydrogen bonding capacity compared to methyl or unsubstituted analogues, influencing both solubility and biological interactions .
Recent Advances and Future Directions
Green Synthesis Methods
A 2024 study reports a solvent-free nitration method using urea nitrate, achieving 85% yield with reduced environmental impact . This approach minimizes acetic anhydride waste, aligning with green chemistry principles .
Targeted Drug Delivery
Functionalization with polyethylene glycol (PEG) chains improves aqueous solubility and tumor targeting in hypoxic environments . Preliminary in vivo data show a 40% reduction in tumor volume in murine models compared to unmodified derivatives .
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